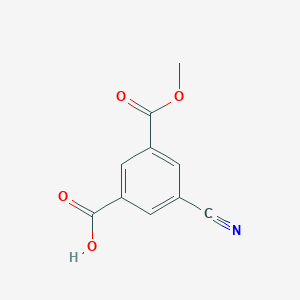

3-Cyano-5-(methoxycarbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

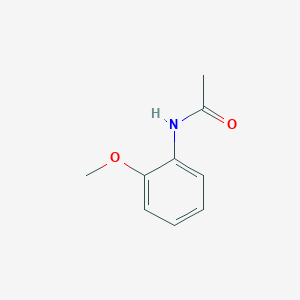

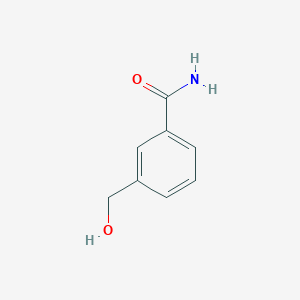

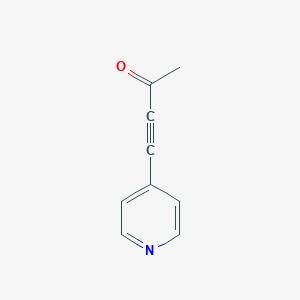

“3-Cyano-5-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 g/mol. The CAS number for this compound is 126739-90-0 .

Synthesis Analysis

While specific synthesis methods for “3-Cyano-5-(methoxycarbonyl)benzoic acid” were not found in the search results, it’s worth noting that similar compounds, such as pinacol boronic esters, have been synthesized using a radical approach . Another related compound, 3-Cyanobenzoic Acid Methyl Ester, has been used as an intermediate for the synthesis of 3-Carbamoylbenzoic Acid Derivatives .

Molecular Structure Analysis

The molecular structure of “3-Cyano-5-(methoxycarbonyl)benzoic acid” consists of a benzoic acid core with a cyano group at the 3-position and a methoxycarbonyl group at the 5-position .

Applications De Recherche Scientifique

Electrochemical Behaviour

3-Cyano-5-(methoxycarbonyl)benzoic acid has been studied for its electrochemical behavior, particularly in protic mediums. One investigation focused on the electrochemical behavior of a derivative of this compound, highlighting its reduction processes in acidic and basic mediums, leading to different chemical structures. Such studies are essential in understanding the reactivity and potential applications of this compound in electrochemistry (David et al., 1995).

Novel Industrial Process

A novel and practical industrial-scale process for synthesizing a key intermediate related to 3-Cyano-5-(methoxycarbonyl)benzoic acid has been developed. This process, used in the manufacturing of therapeutic SGLT2 inhibitors, demonstrates the compound's significance in pharmaceutical manufacturing, offering a scalable, efficient approach with significant cost reduction (Zhang et al., 2022).

Synthesis and Crystal Structures

Studies on the synthesis and crystal structures of derivatives of 3-Cyano-5-(methoxycarbonyl)benzoic acid have provided insights into their liquid crystalline properties. Such research is vital for developing materials with specific optical and electronic properties, useful in various technological applications (Weissflog et al., 1996).

Molecular Structure Studies

Investigations into the molecular structures of compounds containing 3-Cyano-5-(methoxycarbonyl)benzoic acid have revealed detailed information about their conformational properties. These studies are crucial for understanding how structural variations influence the physical and chemical characteristics of these compounds (Burgos et al., 1992).

Corrosion Inhibition

Derivatives of 3-Cyano-5-(methoxycarbonyl)benzoic acid have been evaluated as corrosion inhibitors for carbon steel in acidic media. This research is significant for industrial applications where corrosion resistance is crucial, offering potential solutions for extending the lifespan of metal components (Fouda et al., 2008).

Safety And Hazards

“3-Cyano-5-(methoxycarbonyl)benzoic acid” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, and Acute Toxicity (Oral) Category 4 . It is harmful in contact with skin, if inhaled, or if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves and clothing .

Propriétés

IUPAC Name |

3-cyano-5-methoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSHUFHWIYUPNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560462 |

Source

|

| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-5-(methoxycarbonyl)benzoic acid | |

CAS RN |

126739-90-0 |

Source

|

| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)